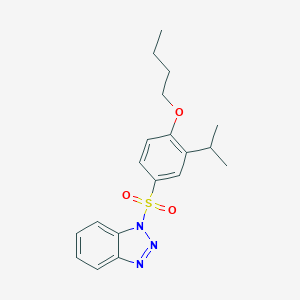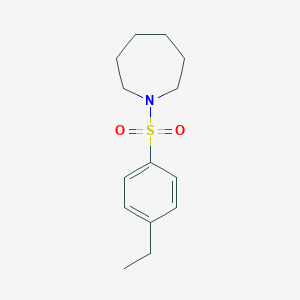
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCMX has been used as a disinfectant and as an antibacterial agent. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and biochemical and physiological effects of DCMX.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide is not well understood. It is believed to act by disrupting the cell membrane of bacteria, leading to cell death. 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has several advantages as a reagent in scientific research. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. One area of research is the development of new synthesis methods that are more efficient and have higher yields. Another area of research is the investigation of the mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. Understanding how 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide works at the molecular level could lead to the development of new antibacterial agents. Finally, there is a need for more research on the biochemical and physiological effects of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. This could help to identify potential therapeutic uses for 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide in the treatment of certain diseases.
Synthesemethoden
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-dichlorobenzene sulfonamide with diethylamine to form 2,4-dichloro-N,N-diethylbenzenesulfonamide. The second step involves the reaction of the intermediate compound with methyl iodide to form 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been widely used as a disinfectant in the food industry, water treatment plants, and hospitals. It has also been used as an antibacterial agent in personal care products such as soaps and shampoos. In scientific research, 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been used as a reagent for the determination of trace amounts of copper in water and as a substrate for the synthesis of novel sulfonamide compounds.
Eigenschaften
Produktname |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H15Cl2NO2S |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)10-7-6-9(12)8(3)11(10)13/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
CBHAWTAAFRCDTE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
